LogP Differential Analysis: Hydrophilicity Contrast with Des-Hydroxy Piperidine Analogs
4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride exhibits a calculated LogP value of -0.0505, indicating pronounced hydrophilicity . In contrast, the des-hydroxy analog 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 71985-80-3), which lacks the geminal 4-hydroxyl group, possesses a calculated pKa for its carboxylic acid moiety of approximately 3.16 and a molecular formula of C₇H₁₄ClNO₂ (MW 179.64) [1]. The presence of the 4-hydroxyl group in the target compound increases the hydrogen bond donor count to 2 (compared to 1 in the des-hydroxy analog) and the hydrogen bond acceptor count to 3 , fundamentally altering the compound's polarity profile and aqueous solubility behavior. The hydrochloride salt formulation further enhances water solubility relative to the free base form (CAS 757127-21-2), which has a calculated XLogP of -2.8 [2].
| Evidence Dimension | Lipophilicity (LogP) and polarity parameters |
|---|---|
| Target Compound Data | LogP = -0.0505; H-bond donors = 2; H-bond acceptors = 3; MW = 195.64 g/mol; TPSA = 60.77 Ų |
| Comparator Or Baseline | 1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS 71985-80-3): MW = 179.64 g/mol, pKa ≈ 3.16, H-bond donors = 1; 4-Hydroxy-1-methylpiperidine-4-carboxylic acid free base (CAS 757127-21-2): XLogP = -2.8, TPSA = 60.8 Ų, MW = 159.18 g/mol |
| Quantified Difference | ΔLogP: target vs. des-hydroxy analog cannot be directly computed but polarity direction is established; H-bond donor count increased by +1 relative to des-hydroxy analog; MW increased by 16.00 g/mol (one oxygen atom) relative to des-hydroxy analog |
| Conditions | Computational chemistry predictions using standard algorithms; structural comparison based on molecular formula differences |
Why This Matters
Increased hydrophilicity and hydrogen-bonding capacity directly impact aqueous solubility and chromatographic behavior, critical parameters for medicinal chemistry optimization and analytical method development.
- [1] NBinno. (2025). The Chemistry Behind CAS 68947-43-3: Synthesis and Properties. Contains pKa ≈ 3.16 data for 1-methylpiperidine-4-carboxylic acid (structural analog without 4-OH). View Source
- [2] Chem960. (n.d.). 757127-21-2 (1-甲基-4-羟基-哌啶-4-羧酸, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid). Physicochemical properties including XLogP = -2.8, TPSA = 60.8 Ų. View Source
